Cas no 5975-05-3 (2',3'-Isopropylidene-isocytidine)
2',3'-Isopropylidene-isocytidine Chemical and Physical Properties
Names and Identifiers
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- 2',3'-O-Isopropylideneisocytidine
- 2',3'-Isopropylidene-isocytidine
- 2'-O,3'-O-Isopropylideneisocytidine
- F12846
- A900652
- 4(1H)-Pyrimidinone, 2-amino-1-[2,3-O-(1-methylethylidene)-.beta.-d-ribofuranosyl]-
- 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one
- 2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one
- 2-Amino-1-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]
- 2',3'-Di-O-isopropylidene-isocytidine
- 2-Amino-1-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-4(1H)-pyrimidinone
- 4(1H)-Pyrimidinone, 2-amino-1-[2,3-O-(1-methylethylidene)-β-D-ribofuranosyl]-
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- Inchi: 1S/C12H17N3O5/c1-12(2)19-8-6(5-16)18-10(9(8)20-12)15-4-3-7(17)14-11(15)13/h3-4,6,8-10,16H,5H2,1-2H3,(H2,13,14,17)/t6-,8-,9-,10-/m1/s1
- InChI Key: OJUYYMGWCQOZAM-PEBGCTIMSA-N
- SMILES: O1C(C)(C)O[C@H]2[C@H](N3C=CC(N=C3N)=O)O[C@H](CO)[C@@H]12
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 490
- XLogP3: -1.6
- Topological Polar Surface Area: 107
Experimental Properties
- Density: 1.66±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (1.2 g/l) (25 º C),
2',3'-Isopropylidene-isocytidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A136520-1g |
2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one |
5975-05-3 | 97% | 1g |
$1140.0 | 2024-04-18 | |
| abcr | AB462856-250mg |
2',3'-Isopropylidene-isocytidine; . |
5975-05-3 | 250mg |
€834.60 | 2025-04-17 |
2',3'-Isopropylidene-isocytidine Suppliers
2',3'-Isopropylidene-isocytidine Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 2',3'-Isopropylidene-isocytidine
Introduction to 2',3'-Isopropylidene-isocytidine (CAS No: 5975-05-3)
2',3'-Isopropylidene-isocytidine, also known by its CAS number 5975-05-3, is a synthetic nucleoside analog that has garnered significant attention in the fields of virology and oncology due to its potential antiviral and anticancer properties. This compound is a derivative of isocytidine, which itself is a nucleoside analog of cytidine, a naturally occurring nucleoside involved in DNA and RNA synthesis.
The structure of 2',3'-Isopropylidene-isocytidine features an isopropylidene group attached to the 2' and 3' positions of the ribose sugar moiety, which confers unique chemical properties compared to its parent compound, isocytidine. This modification enhances its stability and bioavailability, making it a promising candidate for therapeutic applications.
Recent studies have highlighted the potential of 2',3'-Isopropylidene-isocytidine as an antiviral agent, particularly against RNA viruses such as hepatitis C virus (HCV) and Zika virus. The compound has been shown to inhibit viral replication by incorporating into viral RNA, leading to chain termination and subsequent viral decay. These findings underscore its potential as a novel antiviral drug with a mechanism distinct from current therapies.
In addition to its antiviral activity, 2',3'-Isopropylidene-isocytidine has demonstrated anticancer properties in preclinical models. Research indicates that the compound can selectively target cancer cells by interfering with their nucleic acid synthesis, while sparing normal cells due to its preferential uptake in rapidly dividing cells.
The synthesis of 2',3'-Isopropylidene-isocytidine involves a multi-step process that includes protection-deprotection strategies to achieve the desired stereochemistry and regioselectivity. Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods, which are critical for transitioning this compound from the laboratory to clinical trials.
CAS No: 5975-05-3 is not only a chemical identifier but also represents the culmination of extensive research into nucleoside analogs for therapeutic applications. The compound's unique structure and biological activities make it a valuable tool in the development of novel antiviral and anticancer therapies.
In conclusion, 2',3'-Isopropylidene-isocytidine, with its CAS number 5975-05-3, stands at the forefront of innovative drug discovery efforts. Its promising antiviral and anticancer properties, combined with advancements in synthetic methods, position it as a potential breakthrough in treating viral infections and cancers.
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